molecular formula C10H14N2O2 B12998651 2-Methyl-6-(propylamino)nicotinic acid

2-Methyl-6-(propylamino)nicotinic acid

Cat. No.: B12998651
M. Wt: 194.23 g/mol
InChI Key: AKUSHQIZQXKBEU-UHFFFAOYSA-N
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Description

2-Methyl-6-(propylamino)nicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. Nicotinic acid derivatives are known for their biological activities and are often used in the synthesis of more complex molecules.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(propylamino)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include alkyl halides and amines.

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives, depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(propylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. Nicotinic acid derivatives are known to act on nicotinic acid receptors, which are involved in various physiological processes, including lipid metabolism and inflammation . The compound may also interact with other cellular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(propylamino)nicotinic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its propylamino group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic processes.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-methyl-6-(propylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-3-6-11-9-5-4-8(10(13)14)7(2)12-9/h4-5H,3,6H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

AKUSHQIZQXKBEU-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C(C=C1)C(=O)O)C

Origin of Product

United States

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